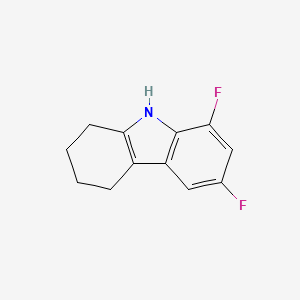
5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a decyl chain, a methoxyacetyl group, and a trimethoxybenzoate moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl and benzoate structures, followed by the introduction of the decyl and methoxyacetyl groups. Common reagents used in these reactions include alkyl halides, methoxyacetyl chloride, and trimethoxybenzoic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain product quality.
Chemical Reactions Analysis
Types of Reactions
5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a drug precursor.
Industry: The compound can be utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate
- This compound analogs
- Other methoxyacetyl phenyl derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it valuable for specialized applications where similar compounds may not be as effective.
Properties
CAS No. |
649551-93-9 |
|---|---|
Molecular Formula |
C29H40O7 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
[5-decyl-2-(2-methoxyacetyl)phenyl] 2,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C29H40O7/c1-6-7-8-9-10-11-12-13-14-21-15-16-22(24(30)20-32-2)26(17-21)36-29(31)23-18-27(34-4)28(35-5)19-25(23)33-3/h15-19H,6-14,20H2,1-5H3 |
InChI Key |
WCWSLBFIGXVWEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C(C=C1)C(=O)COC)OC(=O)C2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione](/img/structure/B15169324.png)
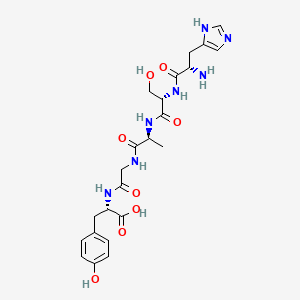
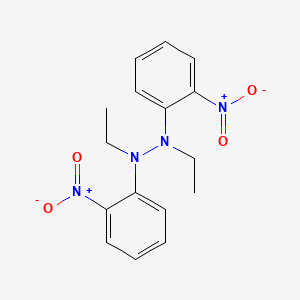
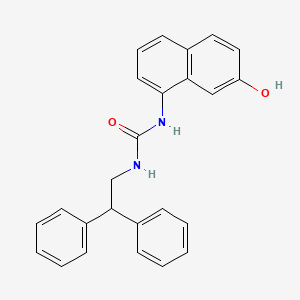

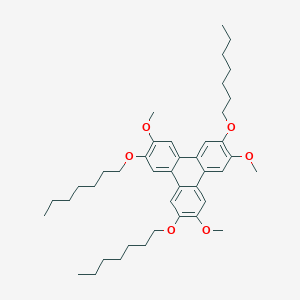
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide](/img/structure/B15169360.png)
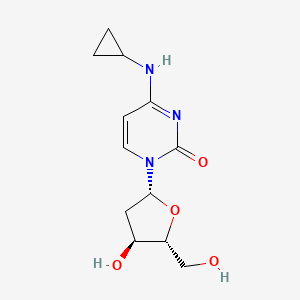
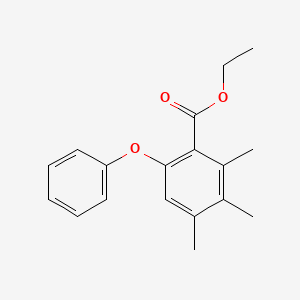
![1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B15169376.png)
![2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one](/img/structure/B15169379.png)

![7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B15169409.png)
